![molecular formula C8H11N3O2 B2510068 2-{[(2-Aminoethyl)amino](hydroxy)methylidene}-2,3-dihydropyridin-3-one CAS No. 1281694-75-4](/img/structure/B2510068.png)
2-{[(2-Aminoethyl)amino](hydroxy)methylidene}-2,3-dihydropyridin-3-one
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Overview
Scientific Research Applications
Synthesis and Chemical Properties
1,4-Dihydropyridines, including derivatives similar to the specified compound, are prominent classes of nitrogen-containing heterocyclic compounds. These entities serve as a crucial scaffold in various drugs and as starting materials in synthetic organic chemistry owing to their significant biological applications. Recent methodologies emphasize atom economy reactions for the synthesis of bioactive 1,4-dihydropyridines through multi-component reactions, primarily employing Hantzsch Condensation. This approach is deemed efficient and environmentally friendly, offering a pathway to generate more biologically active compounds by exploring their structure-activity relationships (SAR) (H. S. Sohal, 2021).
Biological and Pharmacological Applications
Betalains, including compounds structurally related to the one , are vacuolar pigments with a nitrogenous core structure. They exhibit a wide array of biological activities and serve as chemosystematic markers across various plant families. The synthesis of betalains involves the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation, which then condenses with imino compounds or amino acids/derivatives to form diverse betalains. These compounds have shown significant promise in genetics, pharmacology, and microbiology due to their health benefits and safety for consumption (M. Khan & P. Giridhar, 2015).
Chemical Reactivity and Structural Analysis
The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones, which share a close structural resemblance with the specified compound, illustrate the chemical reactivity and potential biological activity of such derivatives. These compounds are synthesized via various methods, highlighting the significance of the thiochromone scaffold in medicinal chemistry and the development of new therapeutic agents with enhanced biological activities (V. Sosnovskikh, 2018).
Safety and Hazards
properties
IUPAC Name |
N-(2-aminoethyl)-3-hydroxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-3-5-11-8(13)7-6(12)2-1-4-10-7/h1-2,4,12H,3,5,9H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXADWNRQCBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Aminoethyl)amino](hydroxy)methylidene}-2,3-dihydropyridin-3-one |
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